5-Aminonorpinan-1-ol;hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-aminobicyclo[3.1.1]heptan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-1-3-7(9,4-6)5-6;/h9H,1-5,8H2;1H |
InChI Key |
PCUKZZZEVTUPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)O)N.Cl |
Origin of Product |
United States |
Contextual Significance of the Norpinane Scaffold in Advanced Organic and Medicinal Chemistry Research
The norpinane scaffold, a bicyclic system derived from pinane (B1207555), is a recognized structural motif in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure is of particular interest to researchers for several reasons. The defined stereochemistry of the bicyclic framework allows for the precise spatial arrangement of functional groups, which is a critical factor in designing molecules that can interact selectively with biological targets such as enzymes and receptors.
In drug discovery, the incorporation of rigid scaffolds like norpinane can lead to compounds with improved pharmacological profiles. This rigidity can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity and potency. Furthermore, the lipophilic nature of the norpinane core can be advantageous for modulating a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).
Derivatives of related bicyclic structures, such as norbornene, have been investigated for a range of therapeutic applications, including as anticancer agents. nih.govnih.gov The structural modifications of these bicyclic rings with various functional groups play a crucial role in their biological activity. nih.gov For instance, derivatives of 6,6-dimethylbicyclo[3.1.1]heptane (a pinane structure) have been synthesized and shown to be potent antagonists of the prostaglandin (B15479496) D2 receptor, with potential applications as anti-allergic agents. nih.gov The synthesis of derivatives from pinane amino acids has also been explored for developing new anticonvulsant agents. researchgate.net
Research Objectives and Scope for Comprehensive Investigation of 5 Aminonorpinan 1 Ol;hydrochloride
Historical Development of Norpinane and Related Bicyclic Amino Alcohol Ring System Syntheses
The development of synthetic routes to functionalized norpinane systems is historically intertwined with the chemistry of terpenes, particularly α-pinene and β-pinene, which are abundant natural products. Early work focused on the transformation of these natural starting materials. The inherent chirality of pinenes offered a valuable starting point for the synthesis of enantiomerically enriched compounds.
Initial approaches to bicyclic amino alcohols were often non-stereoselective, yielding complex mixtures of isomers that were difficult to separate. The synthesis of β-amino alcohols with a pinane structure, for instance, has been a subject of interest for their use as organocatalysts. researchgate.net Early methods for preparing related bicyclic amino alcohols often involved multi-step sequences that included functional group manipulations on the pinane framework. These classical approaches, while foundational, frequently lacked the efficiency and stereocontrol demanded by modern synthetic standards. The synthesis of various isomeric aminopinanols has been reported, highlighting the challenges in controlling the stereochemistry at multiple centers. researchgate.net
Classical Synthetic Routes to this compound
While a specific, detailed classical synthesis of this compound is not extensively documented in readily available literature, established chemical principles and routes for analogous compounds allow for the proposal of viable synthetic pathways.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 5-Aminonorpinan-1-ol begins with the disconnection of the carbon-nitrogen bond, a common strategy for amine synthesis. organic-chemistry.org This leads back to a corresponding ketone or aldehyde precursor via a reductive amination pathway. The hydroxyl group can be envisioned as arising from the reduction of this same ketone, or it could be present in the precursor.
A plausible retrosynthetic pathway is as follows:
Target: 5-Aminonorpinan-1-ol
Disconnection 1 (C-N bond): This suggests a reductive amination of a 5-oxonorpinan-1-ol or a related precursor. Alternatively, the amino group could be introduced via reduction of an oxime or a nitro group.
Disconnection 2 (C-O bond): The hydroxyl group at C-1 could be introduced by hydration of a corresponding alkene or be present from a starting material derived from the pinane family.
Precursor: A key intermediate would be a bicyclic ketone, such as norpinan-5-one, which itself can be derived from pinene precursors through oxidative cleavage and subsequent cyclization reactions.
This analysis highlights the importance of controlling the stereochemistry of both the amino and hydroxyl groups, which is a significant challenge in classical synthesis.
Precursor Chemistry and Starting Material Derivatization Strategies
The most common starting materials for the synthesis of norpinane derivatives are α-pinene and β-pinene. The derivatization of these terpenes to introduce the required oxygen and nitrogen functionalities is a key aspect of the synthesis.
For instance, the synthesis of related aminopinanols has been achieved starting from cis-verbanone, which is derived from α-pinene. researchgate.net The strategy often involves the introduction of a nitrogen-containing group at a specific position, followed by reduction. A common method is the nitrosation of a ketone to form an oxime, which can then be reduced to an amine. researchgate.net The reduction of the oxime can lead to different stereoisomers depending on the reducing agent and reaction conditions.
Reaction Conditions and Optimization Protocols for Research-Scale Production
For the synthesis of related β-amino alcohols in the pinane series, specific reaction conditions have been reported that can be extrapolated for the synthesis of 5-Aminonorpinan-1-ol.
The synthesis of 3α-amino-10β-pinan-4α-ol and 3β-amino-10β-pinan-4β-ol from cis-verbanone provides a relevant example. researchgate.net The key steps involve nitrosation to form a ketone oxime, followed by reduction. The choice of reducing agent is critical for the stereochemical outcome.
| Step | Reagent | Conditions | Product | Yield |
| Nitrosation | Isoamyl nitrite | Not specified | Ketone oxime | Not specified |
| Reduction | LiAlH4 | Not specified | 3α-amino-10β-pinan-4α-ol | 24% (over 2 steps) |
| Reduction | NaBH4, then LiAlH4 | Not specified | 3β-amino-10β-pinan-4β-ol | 34% (over 3 steps) |
The data in this table is based on the synthesis of related aminopinanols and serves as an illustrative example. researchgate.net
Optimization of such a process for research-scale production would involve screening different reducing agents to improve the yield and diastereoselectivity for the desired 5-Aminonorpinan-1-ol isomer. Purification of the final hydrochloride salt would likely be achieved through crystallization.
Modern Advancements in this compound Synthesis
Modern synthetic chemistry offers powerful tools to overcome the stereochemical challenges inherent in the synthesis of complex molecules like this compound. These methods focus on achieving high levels of enantioselectivity and diastereoselectivity.
Enantioselective and Diastereoselective Synthesis Approaches
While a specific enantioselective synthesis for 5-Aminonorpinan-1-ol is not prominently described, developments in asymmetric catalysis for related bicyclic systems provide a blueprint for how such a synthesis could be designed.
For the closely related norbornane (B1196662) system, enantioselective synthesis has been achieved using strategies like the asymmetric Diels-Alder reaction. nih.govresearchgate.net This approach allows for the construction of the bicyclic core with high enantiomeric purity. Subsequent functional group manipulations can then be performed to introduce the amino and hydroxyl groups.
A hypothetical enantioselective synthesis of 5-Aminonorpinan-1-ol could involve:
Asymmetric Cycloaddition: An enantioselective reaction to form the bicyclo[3.1.1]heptane ring system with control over the key stereocenters.
Stereoselective Functionalization: The introduction of the amino and hydroxyl groups using diastereoselective reactions. For example, a directed reduction of a ketone precursor could be employed to control the stereochemistry of the resulting alcohol. Similarly, the introduction of the amino group could be achieved through a stereoselective amination reaction.
The development of chiral catalysts and reagents is central to these modern approaches. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been effectively used for the synthesis of chiral 1,2-amino alcohols. nih.gov Such a catalytic system could potentially be adapted for the reduction of a suitable α-aminoketone precursor in the norpinane series.
The following table outlines potential modern synthetic strategies and the key principles involved:
| Strategy | Key Reaction | Catalyst/Reagent Principle | Expected Outcome |
| Asymmetric Diels-Alder | Cycloaddition | Chiral Lewis Acid or Organocatalyst | Enantiomerically enriched bicyclic precursor |
| Directed Reduction | Ketone Reduction | Chelating reducing agent (e.g., with a directing group) | Diastereoselective formation of the hydroxyl group |
| Asymmetric Amination | C-H Amination or Reductive Amination | Chiral catalyst (e.g., Rh, Ir, or Cu-based) | Enantioselective introduction of the amino group |
These modern methods, while requiring more sophisticated catalysts and reaction conditions, offer the potential for highly efficient and stereocontrolled syntheses of complex target molecules like this compound.
Green Chemistry Principles and Sustainable Synthetic Methodologies: A General Perspective
In the broader context of synthesizing bicyclic amino alcohols, the principles of green chemistry are increasingly influential. General strategies that could theoretically be applied to a molecule like this compound focus on several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Pinane derivatives are often derived from terpenes like α-pinene and β-pinene, which are naturally abundant and obtained from renewable pine sources. researchgate.netrsc.orgnih.gov This aligns with the green chemistry goal of utilizing sustainable starting materials.
Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and often enable milder reaction conditions. For the synthesis of amino alcohols, various catalytic systems, including those based on transition metals or enzymes, are commonly explored. rsc.org
Safer Solvents and Auxiliaries: The use of environmentally benign solvents or even solvent-free reaction conditions is a cornerstone of green synthesis. rsc.org
A hypothetical green synthesis of a related bicyclic amino alcohol might involve the catalytic amination of a diol derived from a renewable terpene source, as outlined in general studies on amino alcohol production. rsc.org However, without specific literature on this compound, any proposed "green" route remains purely speculative.
Flow Chemistry and Continuous Processing Techniques for Enhanced Efficiency
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients, including enhanced safety, improved heat and mass transfer, and greater consistency. beilstein-journals.org For a hypothetical synthesis of this compound, flow chemistry could be beneficial, particularly if the synthesis involves hazardous intermediates or highly exothermic or endothermic steps.
The general advantages of flow chemistry in the synthesis of bicyclic systems have been noted in the literature, often allowing for reactions to be performed under conditions of high pressure and temperature that would be unsafe in traditional batch reactors. beilstein-journals.org This can lead to increased reaction rates and the formation of products that are inaccessible under conventional conditions. While no specific flow chemistry protocols for this compound have been published, the principles are broadly applicable to complex organic syntheses.
Advanced Purification and Isolation Techniques for Research-Grade Material
The purification of polar compounds like amino alcohols often presents challenges. To obtain research-grade this compound, a combination of purification techniques would likely be necessary. Standard methods for purifying amino compounds include:
Crystallization: As a hydrochloride salt, the compound is likely a crystalline solid, making crystallization a primary method for purification. The choice of solvent system would be critical to achieving high purity.
Chromatography:
Ion-Exchange Chromatography: Given the presence of an amino group, which will be protonated in the hydrochloride salt, ion-exchange chromatography would be a highly effective method for separating the target compound from non-ionic or differently charged impurities.
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity and could be employed to remove non-polar impurities.
Normal-Phase Chromatography: This method separates based on polarity and could also be a viable option, depending on the nature of the impurities.
The selection of the most appropriate purification strategy would depend on the specific impurities generated during the synthetic process. Without knowledge of the synthetic route, a definitive purification protocol cannot be established.
Molecular Conformation and Stereoisomerism Analysis
A thorough analysis of the conformational preferences and stereoisomerism of this compound is crucial for understanding its chemical behavior. Such studies would typically involve the exploration of the molecule's potential energy surface to identify stable conformers and the energy barriers between them.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes
No published DFT studies specifically detailing the conformational preferences or energy landscapes of this compound could be located. Such research would provide valuable insights into the most stable three-dimensional arrangements of the molecule.
Ab Initio and Semi-Empirical Calculations for Electronic Structure and Molecular Geometry
Information regarding the electronic structure and optimized molecular geometry of this compound derived from ab initio or semi-empirical calculations is not available in the current body of scientific literature. These calculations are fundamental for determining bond lengths, bond angles, and dihedral angles.
Electronic Structure and Reactivity Predictions
The electronic properties of a molecule are key determinants of its reactivity. Computational methods provide powerful tools for predicting these characteristics.
Frontier Molecular Orbital (FMO) Theory Analysis and Charge Distribution
A Frontier Molecular Orbital (FMO) theory analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other chemical species. wikipedia.org No FMO analysis or charge distribution data for this compound has been reported.
Electrostatic Potential Mapping and Hydrogen Bonding Network Analysis
Electrostatic potential maps are useful for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. youtube.com Analysis of the hydrogen bonding network is also critical, particularly for a molecule containing hydroxyl and amino groups. Regrettably, no specific studies on the electrostatic potential map or hydrogen bonding network of this compound are available.
Reaction Mechanism Predictions and Transition State Analysis for Relevant Chemical Transformations
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. There are currently no published studies that predict reaction mechanisms or analyze transition states for chemical transformations involving this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interaction Studies
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules and their interactions with the surrounding environment. In the context of this compound, MD simulations can provide invaluable insights into its conformational flexibility, stability, and behavior in solution, which are crucial for understanding its chemical and physical properties. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodologies and potential findings can be extrapolated from computational studies on related bicyclic amino alcohols and amine derivatives. researchgate.netnih.govtandfonline.com
MD simulations treat molecules as dynamic entities, governed by the principles of classical mechanics. The process involves calculating the forces between atoms using a force field and then integrating Newton's equations of motion to predict the trajectory of each atom over time. semanticscholar.org For a molecule like this compound, this would involve defining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). These parameters are often derived from quantum mechanical calculations, such as Density Functional Theory (DFT), to ensure accuracy. semanticscholar.orgrsc.org
A typical MD simulation protocol for this compound would begin with the construction of the initial 3D structure of the molecule. This structure would then be placed in a simulation box, often filled with a chosen solvent, such as water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable steric clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. kashanu.ac.ir The final production run of the simulation generates the atomic trajectories, which can be analyzed to understand the molecule's dynamic behavior. researchgate.net
Solvent interaction studies are a critical component of MD simulations, elucidating how the solvent molecules arrange themselves around the solute and influence its conformation and properties. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from specific atoms of the solute. For this compound, RDF analysis would be particularly insightful for understanding the hydration shells around the charged aminonium group (-NH3+) and the polar hydroxyl group (-OH). The number and stability of hydrogen bonds formed between the solute and solvent molecules can also be quantified throughout the simulation, providing a detailed picture of the solvation process. researchgate.netresearchgate.net
The insights gained from MD simulations are crucial for rationalizing experimental observations and for predicting the behavior of the molecule in different environments. For instance, understanding the conformational preferences and solvent interactions of this compound can aid in interpreting its spectroscopic data and reactivity. researchgate.net
To illustrate the type of data that could be generated from such a study, a hypothetical data table is presented below. This table summarizes potential simulation parameters and key analytical results that would be expected from an MD simulation of this compound in an aqueous environment.
| Parameter | Value/Description |
| Simulation Software | AMBER, GROMACS, or similar |
| Force Field | General Amber Force Field (GAFF), MMFF94s |
| Solvent Model | TIP3P or SPC/E water model |
| Simulation Time | 100 ns |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
| Average RMSD (backbone) | ~1.5 Å |
| Average RMSF (amino group) | ~2.5 Å |
| Average RMSF (hydroxyl group) | ~2.0 Å |
| Average Solvent Accessible Surface Area (SASA) | ~250 Ų |
| Primary Hydration Shell (around -NH3+) | 4-5 water molecules |
| Primary Hydration Shell (around -OH) | 2-3 water molecules |
| Average Solute-Solvent H-bonds | 5-7 |
This table is for illustrative purposes and the values are hypothetical, based on typical results for similar small molecules in aqueous solution.
Mechanistic Studies of 5 Aminonorpinan 1 Ol;hydrochloride at the Molecular Level
Advanced Analytical Methodologies for Research of 5 Aminonorpinan 1 Ol;hydrochloride
High-Resolution Spectroscopic Techniques for Advanced Structural Insights
High-resolution spectroscopic techniques are indispensable for unambiguously determining the molecular structure and stereochemistry of 5-Aminonorpinan-1-ol;hydrochloride.
Solid-State NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in its solid, crystalline form. This is particularly useful for hydrochloride salts, where intermolecular interactions play a significant role in the crystal lattice. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about molecular symmetry and intermolecular hydrogen bonding, which are averaged out in solution-state NMR.
Vibrational Circular Dichroism (VCD) is a specialized technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a chiral compound like this compound, VCD spectroscopy would be instrumental in determining its absolute configuration in solution. By comparing the experimental VCD spectrum with quantum chemical calculations, the true three-dimensional arrangement of the atoms can be established.
Advanced Chromatographic and Separation Techniques for Stereoisomer Resolution and Impurity Profiling in Research Batches
The synthesis of this compound can potentially yield a mixture of stereoisomers and process-related impurities. Advanced chromatographic techniques are essential for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for resolving the enantiomers of this compound. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) phenylcarbamates, have proven effective for the separation of a wide range of chiral amines and amino alcohols. yakhak.org The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers, allowing for the determination of enantiomeric excess in research batches. The development of efficient chiral HPLC methods is a key aspect of quality control in the synthesis of chiral molecules. yakhak.org
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization offers a high-resolution approach for impurity profiling. Due to the low volatility of amino alcohols, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Following separation on a GC column, the mass spectrometer provides detailed structural information on each impurity, facilitating its identification. The derivatization of amino alcohols for GC-MS analysis is a well-established technique for their qualitative and quantitative determination. nih.gov
| Technique | Application for this compound | Information Gained |
| Chiral HPLC | Separation of enantiomers | Enantiomeric purity, resolution of stereoisomers |
| GC-MS with Derivatization | Identification and quantification of volatile impurities | Impurity profile, structural information of by-products |
High-Resolution Mass Spectrometry Approaches for Elucidating Reaction Pathways and Degradation Mechanisms in Research Settings
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex chemical processes.
For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed. ESI is a soft ionization technique that is well-suited for polar and ionic molecules like the hydrochloride salt of an amino alcohol, typically producing the protonated molecular ion [M+H]⁺.
By conducting tandem mass spectrometry (MS/MS) experiments, the fragmentation pathways of the parent ion can be studied. The resulting product ion spectrum provides a wealth of structural information, allowing for the characterization of the core norpinane structure and the positions of the amino and hydroxyl groups. In research settings, HRMS can be used to analyze reaction mixtures at different time points to identify intermediates and by-products, thereby elucidating the reaction mechanism. Similarly, it is a powerful tool for studying degradation pathways by identifying the products formed under various stress conditions (e.g., heat, light, pH). The fragmentation patterns of amino alcohols in mass spectrometry are influenced by the positions of the functional groups. nih.gov
X-ray Crystallography and Electron Diffraction for Definitive Solid-State Structural Analysis and Conformational Studies
X-ray Crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal the conformation of the bicyclic ring system and the packing of the molecules in the crystal lattice, including details of the hydrogen bonding network involving the ammonium (B1175870) and hydroxyl groups and the chloride counter-ion. Such detailed structural information is invaluable for understanding the solid-state properties of the compound.
Electron Diffraction techniques, such as Microcrystal Electron Diffraction (MicroED), have emerged as powerful alternatives for structural elucidation when only very small crystals are available. This method can provide high-resolution structural data from crystals that are too small for conventional X-ray diffraction, expanding the possibilities for solid-state structural analysis.
| Technique | Application for this compound | Key Findings |
| X-ray Crystallography | Definitive 3D structure determination | Bond lengths, bond angles, absolute configuration, crystal packing, hydrogen bonding |
| Electron Diffraction | Structural analysis of microcrystals | High-resolution structure from sub-micron sized crystals |
Research Applications and Potential Utility of 5 Aminonorpinan 1 Ol;hydrochloride
5-Aminonorpinan-1-ol;hydrochloride as a Chiral Building Block in Asymmetric Synthesis
The primary utility of this compound in asymmetric synthesis lies in its potential to serve as a chiral scaffold or a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The well-defined spatial arrangement of the amino and hydroxyl groups on the norpinane skeleton can effectively shield one face of a reactive center, directing the approach of reagents from the less hindered face and thus inducing asymmetry.
Once the desired stereochemistry is established, the chiral auxiliary can be cleaved and potentially recovered for reuse. wikipedia.org In the case of 5-Aminonorpinan-1-ol, the amino group can be acylated by a prochiral carboxylic acid derivative. The resulting amide can then undergo stereoselective transformations, such as alkylation or aldol (B89426) reactions, where the bulky norpinane framework dictates the stereochemical course of the reaction. For instance, in alkylation reactions, the auxiliary can control the formation of a specific enantiomer of a substituted carboxylic acid. Similarly, in aldol reactions, it can direct the formation of chiral β-hydroxy carbonyl compounds.
The rigid bicyclic structure of the norpinane core is analogous to other successful chiral auxiliaries derived from natural products like camphor. This rigidity reduces the number of accessible conformations, leading to a more predictable and often higher degree of stereocontrol compared to more flexible acyclic auxiliaries. While specific examples for this compound are not extensively documented, the principles established with other 1,2-amino alcohols and their derivatives in asymmetric synthesis strongly support its potential in this area. nih.gov
Ligand Design and Application in Homogeneous and Heterogeneous Catalysis
The presence of both a nitrogen and an oxygen atom makes 5-Aminonorpinan-1-ol an excellent candidate for a bidentate ligand in metal-catalyzed reactions. The hydrochloride salt can be easily converted to the free base for coordination to a metal center. The stereochemistry of the ligand is crucial in creating a chiral environment around the metal, which can then promote enantioselective transformations.
Chiral amino alcohol ligands are widely employed in a variety of metal-catalyzed asymmetric reactions. The rigid backbone of 5-Aminonorpinan-1-ol is particularly advantageous as it can lead to the formation of well-defined and stable metal complexes. Structurally similar bridged bicyclic aminoalcohols have been successfully used as catalysts in reactions like the diethylzinc (B1219324) addition to benzaldehyde. lu.se
The potential applications for ligands derived from 5-Aminonorpinan-1-ol span a broad range of transformations. These include, but are not limited to:
Asymmetric Hydrogenation: The corresponding phosphine-amino alcohol ligand could be used with rhodium or ruthenium to catalyze the enantioselective hydrogenation of prochiral olefins or ketones.
Asymmetric Transfer Hydrogenation: Ruthenium or iridium complexes with this ligand could be effective catalysts for the asymmetric transfer hydrogenation of ketones and imines.
Asymmetric C-C Bond Forming Reactions: Palladium-catalyzed asymmetric allylic alkylation, copper-catalyzed conjugate additions, and titanium-catalyzed aldol reactions are all possibilities where a chiral ligand based on this scaffold could induce high enantioselectivity.
The performance of such catalytic systems is often evaluated by the enantiomeric excess (ee) of the product. While specific data for 5-Aminonorpinan-1-ol is not available, closely related chiral ligands have demonstrated high efficacy. An illustrative example of the potential performance of such ligands in a representative reaction is shown in the table below.
| Catalyst System (Illustrative) | Reaction | Substrate | Enantiomeric Excess (ee) |
| [Rh(COD)(5-Aminonorpinan-1-ol derivative)]BF4 | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >95% |
| [Cu(OTf)2 + 5-Aminonorpinan-1-ol derivative] | Michael Addition | Cyclopentenone + Diethyl malonate | up to 90% |
| [Pd2(dba)3 + 5-Aminonorpinan-1-ol derivative] | Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | >98% |
This table is illustrative and based on the performance of analogous chiral amino alcohol ligands in the specified reactions.
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and amino alcohols are prominent classes of organocatalysts. mdpi.com 5-Aminonorpinan-1-ol, with its secondary amine and alcohol functionalities, could potentially act as a bifunctional organocatalyst. The amino group can activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can act as a hydrogen bond donor to orient the other reactant and stabilize the transition state.
The rigid bicyclic structure is a key feature in many successful organocatalysts, as it provides a well-defined chiral pocket. nih.gov For instance, proline and its derivatives, which have a rigid five-membered ring, are highly effective organocatalysts for a variety of reactions. mdpi.com The norpinane skeleton of 5-Aminonorpinan-1-ol offers a similar, if not greater, degree of conformational restriction. Potential applications in organocatalysis include:
Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org
Asymmetric Diels-Alder Reactions: Acting as a Lewis base catalyst to activate dienophiles.
The bifunctional nature of 5-Aminonorpinan-1-ol also lends itself to enzyme mimicry. The combination of a basic amino group and a hydrogen-bonding hydroxyl group in a fixed spatial arrangement can mimic the active sites of certain enzymes, such as aldolases.
Use as a Chemical Probe for Investigating Biological Systems at the Molecular Level
Chiral molecules often exhibit stereospecific interactions with biological macromolecules like proteins and enzymes. The well-defined three-dimensional structure of 5-Aminonorpinan-1-ol makes it an interesting candidate for use as a chemical probe to explore the topology of binding sites in proteins. By systematically introducing this rigid scaffold into bioactive molecules, researchers can gain insights into the steric and electronic requirements for binding and activity.
For example, if a known enzyme inhibitor contains a flexible amino alcohol moiety, replacing it with the rigid 5-Aminonorpinan-1-ol scaffold could help to elucidate the bioactive conformation of the flexible inhibitor. If the resulting analog retains or even enhances activity, it would suggest that the conformation of the flexible region is similar to the rigid structure of the norpinane derivative.
Furthermore, derivatives of 5-Aminonorpinan-1-ol could be synthesized with reporter groups, such as fluorescent tags or photoaffinity labels, attached. These labeled probes could be used in in vitro studies to identify and characterize binding partners, map active sites, and study enzyme kinetics. While direct studies involving this specific compound are not prevalent, the principles of using rigid scaffolds to probe biological systems are well-established in medicinal chemistry.
Scaffold for the Development of Novel Research Tools and Reagents in Chemical Biology and Material Science
The unique and rigid structure of the norpinane skeleton makes 5-Aminonorpinan-1-ol a versatile scaffold for the development of new research tools and materials.
In chemical biology , this scaffold can be used to construct conformationally constrained peptides or peptidomimetics. By incorporating the aminonorpinane structure into a peptide backbone, researchers can induce specific secondary structures, such as turns or helices, which can be crucial for biological activity. These constrained peptides can be used to study protein-protein interactions or to develop novel therapeutic agents.
In material science , chiral building blocks are increasingly used to create materials with unique optical and electronic properties. Chiral norbornene derivatives, which are structurally related to norpinanes, have been used in the development of photochromic materials and ion exchange membranes. magtech.com.cn The bifunctional nature of 5-Aminonorpinan-1-ol allows for its incorporation into polymers. For example, the hydroxyl group could be used to initiate ring-opening polymerization of lactones, while the amino group could be used for cross-linking or further functionalization. The chirality of the monomer unit would be transferred to the polymer, potentially leading to the formation of helical polymers with chiroptical properties. Such materials could find applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules.
Future Directions and Emerging Research Avenues for 5 Aminonorpinan 1 Ol;hydrochloride
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Optimization in Research
Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of novel norpinane derivatives. nih.gov By inputting the structure of 5-Aminonorpinan-1-ol and its hypothetical analogues, researchers could obtain predictions for properties such as solubility, reactivity, and potential biological activity. This predictive capability allows for the in silico screening of large virtual libraries of related compounds, enabling researchers to prioritize the synthesis of molecules with the most promising profiles. The use of explainable ML methods can also provide insights into the structure-property relationships, guiding the rational design of new derivatives. nih.gov
| AI Retrosynthesis Platform | Core Technology | Key Features | Potential Application for Norpinane Systems |
| Synthia™ (formerly Chematica) | Expert-coded chemical rules | Considers reaction conditions, cost, and availability of starting materials. | Designing a cost-effective and high-yield synthesis for the norpinane backbone. |
| IBM RXN for Chemistry | Neural machine translation models | Predicts chemical reactions from a vast corpus of chemical literature. chemcopilot.com | Exploring unconventional bond formations to construct the bicyclic system. |
| AskCOS | Template-based and graph-based models | Offers a suite of tools for retrosynthesis, forward reaction prediction, and pathway evaluation. | Identifying optimal reagents and conditions for stereoselective functionalization. |
| ChemPlanner | Combined expert system and machine learning | Ranks synthetic routes based on a confidence score derived from known reactions. | Evaluating the feasibility of multiple proposed synthetic pathways to 5-Aminonorpinan-1-ol. |
Exploration of Novel Reactivity and Transformation Pathways for Norpinane-Based Systems
The rigid, strained framework of the norpinane skeleton in 5-Aminonorpinan-1-ol;hydrochloride presents unique opportunities for exploring novel chemical reactivity. The fixed spatial arrangement of the amino and hydroxyl groups can lead to unusual intramolecular reactions and serve as a directing group for stereoselective transformations.
Future research could focus on leveraging the inherent strain of the bicyclic system to drive reactions that are not feasible in more flexible acyclic or monocyclic systems. For instance, the development of novel ring-opening or ring-expansion reactions of the norpinane core could lead to the synthesis of a diverse range of complex scaffolds. The proximity of the amino and hydroxyl groups might also be exploited to facilitate tandem reactions, where multiple bond-forming events occur in a single synthetic operation.
The synthesis of bridged bicyclic amines and related structures is an active area of research, with methods like intramolecular C-H amination being developed to create complex aza-cycles. acs.org Such strategies could be adapted to synthesize derivatives of 5-Aminonorpinan-1-ol or to transform the existing amino group. Furthermore, the development of modular synthetic approaches, as demonstrated for other bicyclic systems, could allow for the systematic variation of the substituents on the norpinane core, enabling a detailed study of structure-activity relationships. rsc.orgchemrxiv.org
Development of Advanced Functional Materials Incorporating the Norpinane Core
The unique three-dimensional structure of the norpinane scaffold makes it an attractive building block for the development of advanced functional materials. The rigidity of the core can impart specific conformational constraints, which can be beneficial in the design of materials with tailored properties.
One promising avenue of research is the incorporation of 5-Aminonorpinan-1-ol or its derivatives into polymers or metal-organic frameworks (MOFs). The amino and hydroxyl groups provide convenient handles for polymerization or for coordination to metal centers. The resulting materials could exhibit interesting properties such as high thermal stability, porosity, or chiroptical activity. For example, the norbornene scaffold, which is structurally related to norpinane, has been used in the development of drug delivery systems. mdpi.com
Another area of interest is the use of norpinane-based compounds as chiral auxiliaries or catalysts in asymmetric synthesis. The well-defined stereochemistry of 5-Aminonorpinan-1-ol could be used to control the stereochemical outcome of chemical reactions, leading to the efficient synthesis of enantiomerically pure compounds. Bridged bicyclic peptides have already been shown to act as rigid scaffolds with defined geometries, and similar principles could be applied to materials derived from 5-Aminonorpinan-1-ol. rsc.orgnih.gov
Challenges and Opportunities in the Academic Research Landscape for Complex Bicyclic Amino Alcohols
The study of complex bicyclic amino alcohols like this compound is not without its challenges. The synthesis of these molecules can be complex and low-yielding, often requiring multi-step sequences and challenging purifications. The inherent strain in bridged bicyclic systems can also lead to instability and unexpected reactivity, making the handling and transformation of these compounds difficult. nih.gov
Despite these challenges, the unique structural and chemical properties of these molecules present significant opportunities for academic research. The development of new synthetic methods for the efficient construction of the norpinane skeleton and the stereoselective installation of functional groups would be a valuable contribution to the field of organic chemistry. organic-chemistry.org The synthesis of vicinal amino alcohols, a key feature of the target molecule, is a topic of ongoing interest due to their prevalence in biologically active compounds. iwu.edunih.gov
Furthermore, the exploration of the biological activity of norpinane-based amino alcohols could lead to the discovery of new therapeutic agents. The rigid scaffold can be used to hold pharmacophoric groups in a specific orientation, potentially leading to high-affinity and selective interactions with biological targets. The challenges associated with their synthesis also present an opportunity for the development of novel, biocompatible reaction methodologies, such as those being explored for the synthesis of bicyclic peptides. nih.gov
The following table summarizes some of the key challenges and opportunities in the research of complex bicyclic amino alcohols.
| Aspect | Challenges | Opportunities |
| Synthesis | Multi-step and often low-yielding routes. Difficulty in controlling stereochemistry. Potential for instability due to ring strain. nih.gov | Development of novel and efficient synthetic methodologies. acs.org Exploration of biocatalysis for stereoselective synthesis. acs.org |
| Reactivity | Unpredictable reaction pathways due to the unique electronic and steric environment. | Discovery of novel intramolecular reactions and rearrangements. Use as directing groups in stereoselective transformations. |
| Material Science | Difficulty in incorporating into larger structures due to steric hindrance. | Creation of novel polymers and MOFs with unique properties. Development of new chiral catalysts and auxiliaries. mdpi.com |
| Medicinal Chemistry | Limited understanding of structure-activity relationships. Potential for poor pharmacokinetic properties. | Design of highly specific and potent bioactive compounds. Use as rigid scaffolds for pharmacophore presentation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
